The Intricate Mechanism of Iaa-94: A Technical Guide
The Intricate Mechanism of Iaa-94: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iaa-94 is a well-established and potent inhibitor of intracellular chloride channels, making it a critical tool for studying the physiological roles of these channels and a molecule of interest in drug development.[1][2][3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of Iaa-94, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Chloride Channel Blockade and Mitochondrial Modulation
The primary mechanism of action of Iaa-94 is the blockade of intracellular chloride channels.[1][2][3][4][5] This inhibitory activity has been observed across various cell types and tissues, impacting a range of physiological processes. Notably, Iaa-94 has been shown to reversibly inhibit chloride intracellular channel (CLIC) proteins at a concentration of 10 µM.[3][6]
A significant facet of Iaa-94's action, particularly in the context of cardiovascular research, is its effect on mitochondria. Studies have demonstrated that Iaa-94 reduces the calcium retention capacity (CRC) of cardiac mitochondria in a dose-dependent manner.[1][2][7] This reduction in CRC can trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to mitochondrial dysfunction and subsequent cell death.[1][2][7] This action underlies the observation that Iaa-94 can abrogate the protective effects of ischemic preconditioning in the heart.[1][2][8]
The soluble form of CLIC1, a target of Iaa-94, shares structural homology with the glutathione S-transferase (GST) superfamily. It is proposed that Iaa-94 binds to a site on CLIC1 adjacent to the glutathione (GSH) binding site.[9]
Beyond its effects on mitochondria, Iaa-94 has been shown to influence vascular tone. In cerebral arteries, it can induce hyperpolarization and dilatation, thereby inhibiting myogenic tone.[10][11] Furthermore, it plays a role in the vasoconstrictive responses of afferent arterioles to angiotensin II and norepinephrine.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of Iaa-94 from various studies.
| Parameter | Value | Tissue/System | Reference |
| Ki | 1 µM | Bovine kidney cortex microsomes | [3][6] |
| Concentration | Effect on Mitochondrial CRC | Reference |
| 3 µmol L⁻¹ | ~40% reduction | [2] |
| 100 µmol L⁻¹ | ~85% reduction | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows associated with Iaa-94's mechanism of action.
Caption: Iaa-94's mechanism leading to mitochondrial dysfunction.
Caption: Common experimental workflows to study Iaa-94.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize the mechanism of action of Iaa-94.
Patch-Clamp Electrophysiology for Chloride Current Measurement
This protocol is a generalized guide for recording chloride currents and assessing their inhibition by Iaa-94. Specific parameters will need to be optimized for the cell type under investigation.
1. Cell Preparation:
- Culture the cells of interest on glass coverslips suitable for microscopy.
- Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution.
2. Solutions:
- Internal (Pipette) Solution (example): Compositions will vary, but a typical solution may contain (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with CsOH.
- External (Bath) Solution (example): A standard external solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
3. Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) with a target cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit chloride currents.
- Record baseline currents.
4. Iaa-94 Application:
- Prepare stock solutions of Iaa-94 in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the final desired concentrations in the external solution immediately before use.
- Apply Iaa-94 to the recording chamber via the perfusion system.
- Record currents in the presence of Iaa-94 to determine the extent of inhibition.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This protocol outlines the measurement of mitochondrial CRC using a fluorescent calcium indicator.
1. Isolation of Mitochondria:
- Harvest fresh tissue (e.g., heart) and homogenize in an ice-cold isolation buffer.
- Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
- Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
- Wash the mitochondrial pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the mitochondrial suspension.
2. CRC Measurement:
- Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
- Add the assay buffer to the cuvette, followed by the isolated mitochondria and a fluorescent calcium indicator (e.g., Calcium Green 5N).
- After a baseline reading is established, add a known amount of CaCl₂ to the cuvette at regular intervals.
- The mitochondria will take up the calcium, resulting in a low fluorescence signal.
- The opening of the mPTP will cause a sudden release of calcium into the buffer, leading to a sharp increase in fluorescence.
- The total amount of calcium taken up by the mitochondria before this sharp increase is the CRC.
3. Iaa-94 Treatment:
- To assess the effect of Iaa-94, pre-incubate the isolated mitochondria with varying concentrations of Iaa-94 before initiating the CRC measurement.
- Compare the CRC of treated mitochondria to that of untreated controls.
Radioligand Binding Assay for Ki Determination
This protocol provides a general framework for determining the binding affinity (Ki) of Iaa-94 for chloride channels.
1. Membrane Preparation:
- Homogenize the tissue of interest (e.g., kidney cortex) in a suitable buffer.
- Perform differential centrifugation to isolate a microsomal membrane fraction enriched with the target channels.
- Resuspend the membrane preparation and determine the protein concentration.
2. Binding Reaction:
- In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target channel (e.g., a tritiated channel blocker), and varying concentrations of unlabeled Iaa-94.
- Incubate the mixture to allow the binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Plot the percentage of specific binding of the radioligand as a function of the Iaa-94 concentration.
- Determine the IC50 value (the concentration of Iaa-94 that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
References
- 1. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. IAA-94 | CAS#:54197-31-8 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. IAA-94 - Biochemicals - CAT N°: 17877 [bertin-bioreagent.com]
- 7. [논문]Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria [scienceon.kisti.re.kr]
- 8. ahajournals.org [ahajournals.org]
- 9. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of chloride channels in afferent arteriolar constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
